(2,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid
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Overview
Description
(2,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of boronic acid functionality, which makes it a valuable reagent for forming carbon-carbon bonds. The presence of fluorine atoms and a methoxycarbonyl group further enhances its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed borylation of 2,5-difluoro-4-(methoxycarbonyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acids like hydrochloric acid or sulfuric acid are employed.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenolic compounds.
Protodeboronation: The corresponding aryl or alkyl derivatives.
Scientific Research Applications
(2,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
- 2,6-Difluoro-4-methoxyphenylboronic acid
- 4-Methoxycarbonyl-2-fluorophenylboronic acid
Uniqueness
(2,5-Difluoro-4-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of two fluorine atoms, which enhance its reactivity and stability in various chemical reactions. The methoxycarbonyl group also provides additional functionalization possibilities, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C8H7BF2O4 |
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Molecular Weight |
215.95 g/mol |
IUPAC Name |
(2,5-difluoro-4-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C8H7BF2O4/c1-15-8(12)4-2-7(11)5(9(13)14)3-6(4)10/h2-3,13-14H,1H3 |
InChI Key |
ADZSOTWSXJJFDS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C(=O)OC)F)(O)O |
Origin of Product |
United States |
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